
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate (TDAC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TDAC is a cycloheptane derivative that contains an amino group and two fluorine atoms. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is not fully understood. It has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound may also interact with proteins involved in Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Additionally, this compound has been shown to have activity against several cancer cell lines, making it a potential candidate for further drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Additionally, this compound may have off-target effects, which may limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate. One direction is to further study its mechanism of action to optimize its activity. Additionally, further research is needed to determine the potential use of this compound as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Furthermore, this compound may have potential applications in drug discovery, and further research is needed to explore its potential in this area.
Synthesis Methods
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate can be synthesized using different methods, including the Mannich reaction, the reductive amination of cycloheptanone, and the reductive amination of 5-amino-4,4-difluorocycloheptanone. The Mannich reaction involves the condensation of tert-butyl cycloheptanone with formaldehyde and an amine. The reductive amination of cycloheptanone involves the reaction of cycloheptanone with an amine and a reducing agent. The reductive amination of 5-amino-4,4-difluorocycloheptanone involves the reaction of 5-amino-4,4-difluorocycloheptanone with a reducing agent and an amine.
Scientific Research Applications
Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against several cancer cell lines, including breast cancer and lung cancer. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool in chemical biology and drug discovery.
properties
IUPAC Name |
tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)8-4-5-9(15)12(13,14)7-6-8/h8-9H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMHHIBOMAOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
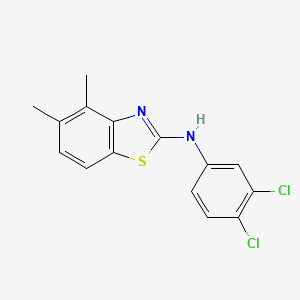
![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)
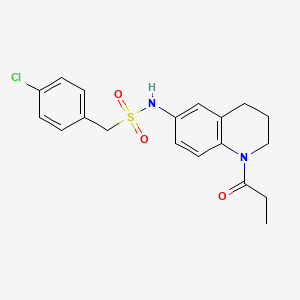


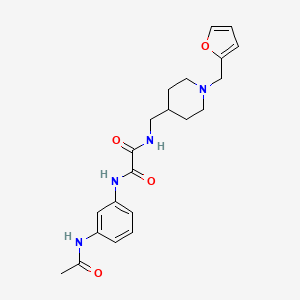
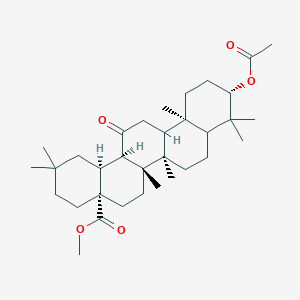
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
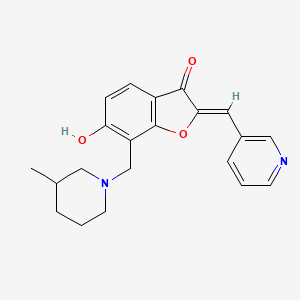
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
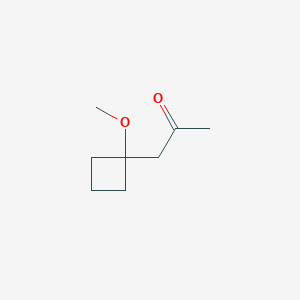
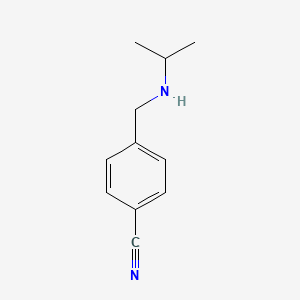
![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)